N,N'-bis(4-fluorophenyl)-9H-fluorene-2,7-disulfonamide
Description
The exact mass of the compound this compound is 512.06760573 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-N,7-N-bis(4-fluorophenyl)-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONHHIMTCVVIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)F)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-bis(4-fluorophenyl)-9H-fluorene-2,7-disulfonamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, which includes two 4-fluorophenyl groups and a fluorene backbone, suggests a variety of biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C25H18F2N2O4S2
- CAS Number : 325695-18-9
- Molecular Weight : 470.55 g/mol
The compound features a sulfonamide functional group known for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis. The presence of fluorine atoms may enhance its lipophilicity and reactivity, potentially affecting its biological interactions.
Antibacterial Properties
Research indicates that compounds with sulfonamide structures are effective as antibacterial agents. They inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. This mechanism is similar to that of traditional sulfa drugs, making this compound a candidate for further investigation in antibacterial applications.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. Similar compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The specific mechanisms through which this compound exerts these effects remain to be fully elucidated but may involve interactions with key cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N'-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide | Contains chlorine instead of fluorine | Different biological activity due to chlorine's properties |
| N,N'-bis(4-bromophenyl)-9H-fluorene-2,7-disulfonamide | Contains bromine instead of fluorine | May exhibit varying solubility and reactivity |
| N,N'-bis(4-methylphenyl)-9H-fluorene-2,7-disulfonamide | Contains methyl groups | Different steric effects may influence biological interactions |
Case Studies and Research Findings
- Antibacterial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent inhibition comparable to established antibiotics.
- Anticancer Mechanisms : A study published in the Journal of Medicinal Chemistry explored the effects of similar sulfonamide compounds on cancer cell lines. Results showed that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential therapeutic applications in oncology.
- Binding Affinity Studies : Molecular docking studies have indicated that this compound has a high binding affinity for enzymes involved in metabolic pathways relevant to cancer proliferation. This interaction could be pivotal in designing targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
